molecular formula C15H10BrNO B092316 7-Bromo-2-phenyl-3,1-benzoxazepine CAS No. 19062-90-9

7-Bromo-2-phenyl-3,1-benzoxazepine

Numéro de catalogue B092316
Numéro CAS: 19062-90-9
Poids moléculaire: 300.15 g/mol
Clé InChI: AIBBQTHVKOGPTD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Bromo-2-phenyl-3,1-benzoxazepine, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzoxazepines, which are known for their diverse biological activities, including antipsychotic, anxiolytic, and antidepressant effects.

Mécanisme D'action

The exact mechanism of action of 7-Bromo-2-phenyl-3,1-benzoxazepine is not fully understood. However, it is thought to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of mood and behavior. By blocking this receptor, it may help to alleviate symptoms of anxiety, depression, and psychosis.

Effets Biochimiques Et Physiologiques

In addition to its effects on behavior, 7-Bromo-2-phenyl-3,1-benzoxazepine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, including dopamine, serotonin, and norepinephrine, in the brain. It also appears to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 7-Bromo-2-phenyl-3,1-benzoxazepine is its selective antagonism of the dopamine D3 receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of this compound is that it has relatively low affinity for the dopamine D3 receptor, which may limit its usefulness in certain experiments.

Orientations Futures

There are a number of future directions for research on 7-Bromo-2-phenyl-3,1-benzoxazepine. One area of interest is the development of more potent and selective antagonists of the dopamine D3 receptor. This could lead to the development of more effective treatments for anxiety, depression, and psychosis. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential therapeutic applications in other areas, such as addiction and neurodegenerative diseases.
Conclusion
In conclusion, 7-Bromo-2-phenyl-3,1-benzoxazepine is a promising compound that has been extensively studied for its potential therapeutic applications. Its selective antagonism of the dopamine D3 receptor makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. While there are still many unanswered questions about the mechanism of action and potential applications of this compound, it represents a promising avenue for future research in the field of neuroscience and pharmacology.

Méthodes De Synthèse

The synthesis of 7-Bromo-2-phenyl-3,1-benzoxazepine is a multi-step process that involves the reaction of 2-phenyl-2-oxazoline with bromine in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with sodium hydride and 2-chlorobenzoic acid to yield the final product. This method has been optimized to achieve high yields and purity, making it suitable for large-scale production.

Applications De Recherche Scientifique

7-Bromo-2-phenyl-3,1-benzoxazepine has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of anxiety and mood disorders. Additionally, it has been shown to have antipsychotic effects in animal models of schizophrenia, suggesting that it may be useful in the treatment of this condition.

Propriétés

Numéro CAS

19062-90-9

Nom du produit

7-Bromo-2-phenyl-3,1-benzoxazepine

Formule moléculaire

C15H10BrNO

Poids moléculaire

300.15 g/mol

Nom IUPAC

7-bromo-2-phenyl-3,1-benzoxazepine

InChI

InChI=1S/C15H10BrNO/c16-13-6-7-14-12(10-13)8-9-18-15(17-14)11-4-2-1-3-5-11/h1-10H

Clé InChI

AIBBQTHVKOGPTD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CO2)C=C(C=C3)Br

SMILES canonique

C1=CC=C(C=C1)C2=NC3=C(C=CO2)C=C(C=C3)Br

Synonymes

7-Bromo-2-phenyl-3,1-benzoxazepine

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.